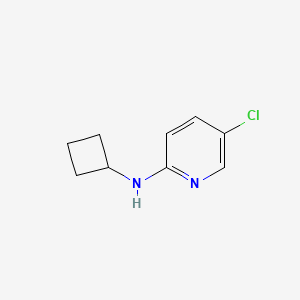

5-chloro-N-cyclobutylpyridin-2-amine

Description

5-Chloro-N-cyclobutylpyridin-2-amine is a halogenated pyridine derivative featuring a cyclobutylamine substituent at the 2-position of the pyridine ring and a chlorine atom at the 5-position. Its molecular formula is C₉H₁₁ClN₂ (inferred from and ). The cyclobutyl group introduces steric constraints due to its four-membered ring structure, which may influence solubility, reactivity, and biological interactions compared to larger cyclic or linear substituents .

Properties

IUPAC Name |

5-chloro-N-cyclobutylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJISYCNIWVBUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclobutylpyridin-2-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-aminopyridine.

Chlorination: The 2-aminopyridine is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield 5-chloro-2-aminopyridine.

Cyclobutylation: The final step involves the introduction of the cyclobutyl group. This can be achieved through a nucleophilic substitution reaction where 5-chloro-2-aminopyridine is reacted with cyclobutylamine in the presence of a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N-cyclobutylpyridin-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclobutylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 5-chloro-N-cyclobutylpyridin-2-ol.

Reduction: Formation of 5-chloro-N-cyclobutylpyridin-2-amine.

Substitution: Formation of 5-substituted-N-cyclobutylpyridin-2-amine derivatives.

Scientific Research Applications

5-chloro-N-cyclobutylpyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclobutylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 5-Chloro-N-cyclobutylpyridin-2-amine and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score* |

|---|---|---|---|---|---|

| 5-Chloro-N-cyclobutylpyridin-2-amine | - | C₉H₁₁ClN₂ | ~188.65† | Cl (5), cyclobutyl (N-2) | Reference |

| 5-Chloro-N-methylpyridin-2-amine | 4214-80-6 | C₆H₇ClN₂ | 142.59 | Cl (5), methyl (N-2) | 0.79‡ |

| 5-Chloro-N-cyclopropylpyrimidin-2-amine | 1289385-19-8 | C₇H₈ClN₃ | 169.61 | Cl (5), cyclopropyl (N-2; pyrimidine core) | 0.72‡ |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | C₉H₁₁BrClN₃ | 288.56 | Br (5), Cl (2), cyclopentyl (N-4; pyrimidine core) | 0.68‡ |

| 3-Bromo-5-chloropyridin-2-amine | 26163-03-1 | C₅H₄BrClN₂ | 207.46 | Br (3), Cl (5) | 0.81 |

*Similarity scores based on structural features (e.g., halogen position, core heterocycle, substituent type) .

†Calculated from molecular formula.

‡Estimated based on structural differences.

Key Observations:

Core Heterocycle: Pyridine vs. pyrimidine cores impact electronic properties. The target compound’s pyridine core may exhibit higher aromatic stability than pyrimidines but lower polarity.

Halogen Position and Type: Chlorine at position 5 (pyridine) vs. bromine at position 3 () alters steric and electronic effects. Bromine’s larger size increases molecular weight and may enhance lipophilicity .

N-Substituent Effects: Cyclobutyl (4-membered ring) vs. cyclopentyl (5-membered) or methyl groups influence steric bulk. Cyclobutyl’s ring strain may enhance reactivity in substitution reactions compared to cyclopentyl .

Biological Activity

5-Chloro-N-cyclobutylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-chloro-N-cyclobutylpyridin-2-amine can be described as follows:

- Molecular Formula : CHClN

- Molecular Weight : 198.67 g/mol

The presence of the chlorine atom and the cyclobutyl group contributes to its unique properties and biological interactions.

The biological activity of 5-chloro-N-cyclobutylpyridin-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain signaling pathways.

| Mechanism | Description |

|---|---|

| COX Inhibition | Inhibits cyclooxygenase enzymes, reducing prostaglandin synthesis. |

| Receptor Modulation | Interacts with specific receptors influencing cellular signaling. |

| Antimicrobial Activity | Disrupts bacterial cell wall synthesis or function. |

Anti-inflammatory Activity

A study highlighted the anti-inflammatory properties of 5-chloro-N-cyclobutylpyridin-2-amine by demonstrating its ability to reduce inflammation in animal models. The compound was shown to significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a controlled dosage.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound against various pathogens. In vitro studies indicated that 5-chloro-N-cyclobutylpyridin-2-amine exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Case Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects in a rat model.

- Method : Administered varying doses of the compound post-induction of inflammation.

- Results : A dose-dependent reduction in paw edema was observed, correlating with decreased levels of inflammatory markers.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against MRSA.

- Method : Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : Showed significant inhibition zones compared to control antibiotics, indicating strong antimicrobial efficacy.

Research Findings

Recent studies have focused on optimizing the chemical structure of 5-chloro-N-cyclobutylpyridin-2-amine to enhance its biological activity. Structure-activity relationship (SAR) analyses have identified key modifications that improve potency and selectivity for target enzymes.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anti-inflammatory | Reduced cytokine levels; effective in animal models. |

| Antimicrobial | Active against MRSA; significant inhibition observed. |

| Structure Optimization | Modifications led to increased potency; SAR studies ongoing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.